molecular formula C10H8BrNS B6163713 4-(bromomethyl)-3-phenyl-1,2-thiazole CAS No. 2101950-77-8

4-(bromomethyl)-3-phenyl-1,2-thiazole

Cat. No.: B6163713
CAS No.: 2101950-77-8
M. Wt: 254.1
InChI Key:
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Description

4-(bromomethyl)-3-phenyl-1,2-thiazole is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-3-phenyl-1,2-thiazole typically involves the bromination of a precursor compound. One common method is the bromination of 3-phenyl-1,2-thiazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-3-phenyl-1,2-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Various substituted thiazoles depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: 3-phenyl-1,2-thiazole with a methyl group instead of a bromomethyl group.

Scientific Research Applications

4-(bromomethyl)-3-phenyl-1,2-thiazole has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-3-phenyl-1,2-thiazole depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones, altering the electronic properties of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(chloromethyl)-3-phenyl-1,2-thiazole
  • 4-(iodomethyl)-3-phenyl-1,2-thiazole
  • 4-(methyl)-3-phenyl-1,2-thiazole

Uniqueness

4-(bromomethyl)-3-phenyl-1,2-thiazole is unique due to the presence of the bromomethyl group, which makes it more reactive in substitution reactions compared to its chloro and iodo analogs. The bromine atom provides a good balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

2101950-77-8

Molecular Formula

C10H8BrNS

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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